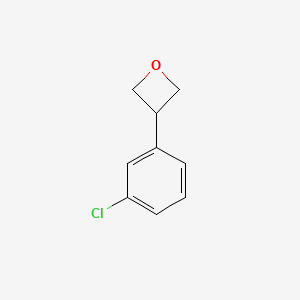

3-(3-Chlorophenyl)oxetane

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClO |

|---|---|

Molecular Weight |

168.62 g/mol |

IUPAC Name |

3-(3-chlorophenyl)oxetane |

InChI |

InChI=1S/C9H9ClO/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8H,5-6H2 |

InChI Key |

PAIFDKRFPKZXAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 3 Chlorophenyl Oxetane and Congeneric Chlorophenyl Oxetanes

Strategies for Oxetane (B1205548) Ring Formation

The synthesis of the strained four-membered oxetane ring presents a considerable challenge. acs.org Various strategies have been developed to overcome this, primarily involving intramolecular cyclization, ring contraction, photochemical reactions, and transition metal-catalyzed approaches. beilstein-journals.orgmagtech.com.cn

Intramolecular Cyclization Approaches for Oxetane Core Construction

Intramolecular cyclization is a fundamental and widely employed method for constructing the oxetane ring. acs.orgbeilstein-journals.org This approach typically involves the formation of a carbon-oxygen bond in a 1,3-difunctionalized acyclic precursor. acs.org

The Williamson etherification is a classic and versatile method for forming the C–O bond to create the oxetane ring. beilstein-journals.orgbeilstein-journals.org This S_N2 reaction involves the displacement of a leaving group, such as a halide or sulfonate ester, by an alkoxide anion. beilstein-journals.org While effective, this method can be hampered by competing side reactions like Grob fragmentation, which leads to an aldehyde and an alkene. acs.orgbeilstein-journals.org The success of the Williamson etherification is often substrate-dependent, requiring careful selection of base and reaction conditions to favor the desired 4-exo-tet cyclization. acs.orgbeilstein-journals.orgbeilstein-journals.org For instance, the synthesis of various 3-substituted oxetanes, including those with aryl groups, has been achieved with yields ranging from 59% to 87%. acs.org Large-scale syntheses have also successfully utilized this method, demonstrating its practicality. beilstein-journals.orgbeilstein-journals.org

Recent advancements have focused on developing more efficient and milder conditions for intramolecular cyclization. One notable strategy involves a photoredox-catalyzed approach that couples Williamson etherification with alcohol C–H functionalization, avoiding the need for pre-functionalized substrates. beilstein-journals.orgacs.org This method has shown broad functional group tolerance and is suitable for late-stage functionalization. beilstein-journals.orgbeilstein-journals.orgacs.org

Another key strategy involves the intramolecular opening of a three-membered ring, such as an epoxide. beilstein-journals.org The thermodynamic driving force for this reaction is favorable due to the decrease in ring strain when moving from a three- to a four-membered ring. beilstein-journals.org This approach has been successfully applied to the synthesis of various oxetane derivatives. beilstein-journals.org

| Cyclization Strategy | Description | Key Features | Reference(s) |

| Williamson Etherification | Intramolecular S_N2 reaction between an alkoxide and a leaving group. | Widely used, practical, but can have competing side reactions. | acs.orgbeilstein-journals.orgbeilstein-journals.org |

| Photoredox-Catalyzed C–H Functionalization | Couples C–H activation of an alcohol with subsequent cyclization. | Mild conditions, avoids pre-functionalization, good functional group tolerance. | beilstein-journals.orgbeilstein-journals.orgacs.org |

| Intramolecular Epoxide Opening | Nucleophilic attack of a tethered alcohol onto an epoxide ring. | Thermodynamically favorable due to reduced ring strain. | beilstein-journals.org |

Ring Contraction Methodologies in Oxetane Synthesis

An alternative and effective strategy for synthesizing oxetanes involves the ring contraction of five-membered rings. beilstein-journals.org A prominent method in this category is the alcoholysis of γ-lactones that possess a leaving group, typically a triflate, at the C-2 position. beilstein-journals.orgchimia.ch This reaction proceeds through a spontaneous Williamson etherification following the initial alcoholysis, leading to the formation of oxetane carboxylic esters. beilstein-journals.org These esters are valuable precursors for synthesizing more complex oxetane derivatives, such as oxetane nucleosides. beilstein-journals.orgchimia.ch The stereochemical outcome of this ring contraction can be controlled, often favoring the formation of the trans-substituted oxetane. chimia.ch

| Starting Material | Reagents | Product | Key Features | Reference(s) |

| α-Triflate of a γ-lactone | Basic methanol | Oxetane-2-carboxylate | Efficient ring contraction, provides access to oxetane carboxylic esters. | beilstein-journals.orgchimia.ch |

Photochemical [2+2] Cycloaddition Reactions to Form Oxetane Scaffolds

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a powerful method for constructing the oxetane ring. wikipedia.orgarkat-usa.orgorganic-chemistry.org This reaction proceeds via the excitation of the carbonyl group to a triplet state, which then adds to the ground-state alkene to form a diradical intermediate that cyclizes to the oxetane. beilstein-journals.orgmdpi.com

This methodology has been successfully applied to the synthesis of a wide variety of oxetanes, including those with complex bicyclic structures. arkat-usa.orgbeilstein-journals.org The stereoselectivity of the Paternò-Büchi reaction can often be controlled, with factors such as the nature of the reactants and the reaction conditions influencing the formation of exo or endo products. arkat-usa.org For example, the reaction of benzaldehyde (B42025) with furan (B31954) derivatives can lead to the exo-selective formation of bicyclic oxetanes. arkat-usa.org Recent developments have seen the use of visible light-mediated Paternò-Büchi reactions, offering a milder and more sustainable approach. beilstein-journals.org

| Reactants | Reaction Type | Product | Key Features | Reference(s) |

| Carbonyl Compound + Alkene | Paternò-Büchi Reaction | Oxetane | Photochemical [2+2] cycloaddition, forms four-membered ring. | wikipedia.orgarkat-usa.orgorganic-chemistry.org |

| Benzaldehyde + Furan Derivative | Paternò-Büchi Reaction | Bicyclic Oxetane | Can exhibit high stereoselectivity (exo or endo). | arkat-usa.org |

Transition Metal-Catalyzed Approaches to Oxetane Synthesis

Transition metal catalysis has emerged as a powerful tool for the synthesis of oxetanes, offering novel and efficient pathways to these valuable compounds.

A notable advancement in oxetane synthesis is the iridium-catalyzed C-C coupling of primary alcohols and vinyl epoxides. nih.govacs.org This redox-triggered reaction proceeds through the oxidation of the primary alcohol to an aldehyde, which then couples with an allyliridium species generated from the reductive ring-opening of the vinyl epoxide. acs.org This methodology allows for the diastereo- and enantioselective formation of oxetanes, including those bearing all-carbon quaternary stereocenters. nih.govresearchgate.net The reaction is highly efficient and proceeds without the need for stoichiometric byproducts or pre-metalated reagents. acs.org

| Reactants | Catalyst | Product | Key Features | Reference(s) |

| Primary Alcohol + Vinyl Epoxide | Iridium Complex | Substituted Oxetane | Redox-triggered C-C coupling, high diastereo- and enantioselectivity. | nih.govacs.orgresearchgate.net |

The catalytic transformation of readily available epoxides into more complex substituted oxetanes is a highly desirable synthetic strategy. acs.orgnus.edu.sg This approach often involves a ring-expansion process. For instance, the reaction of epoxides with sulfur ylides can lead to the formation of oxetanes. illinois.edu

More recently, a novel catalytic transformation has been developed to convert epoxides into fluorinated oxetanes. nus.edu.sg This method utilizes a copper catalyst to facilitate the insertion of a difluorocarbene species into the epoxide ring, yielding α,α-difluoro-oxetanes. nus.edu.sg This strategy provides access to a class of fluorinated oxetanes that were previously difficult to synthesize. nus.edu.sg Additionally, cobalt catalysis has been shown to divert the reaction of epoxides from ring expansion to an olefination reaction, highlighting the crucial role of the catalyst in determining the reaction outcome. acs.org Nickel-catalyzed reactions have also been explored for the synthesis of oxetanes from epoxides, with well-defined nickelaoxetanes being isolated as key intermediates. researchgate.net

| Starting Material | Catalyst/Reagent | Product | Key Features | Reference(s) |

| Epoxide | Sulfur Ylide | Oxetane | Ring-expansion reaction. | illinois.edu |

| Epoxide | Copper Catalyst / Difluorocarbene Source | α,α-Difluoro-oxetane | Provides access to valuable fluorinated oxetanes. | nus.edu.sg |

| Epoxide | Nickel Catalyst | Oxetane | Proceeds via a nickelaoxetane intermediate. | researchgate.net |

Utilization of Oxetane Sulfonyl Fluorides (OSFs) as Precursors for Diverse Oxetane Derivatives

A recent and powerful strategy for the synthesis of diverse oxetane derivatives involves the use of oxetane sulfonyl fluorides (OSFs). acs.orgnih.govchemrxiv.org These bench-stable reagents, readily prepared from 3-oxetanone, exhibit unique reactivity. chimia.chbeilstein-journals.org Instead of the expected Sulfur-Fluoride Exchange (SuFEx) reaction, 3-aryl-oxetane-3-sulfonyl fluorides undergo a defluorosulfonylation upon mild thermal activation (typically around 60 °C). acs.orgchimia.ch This process generates a reactive oxetane carbocation intermediate that can be trapped by a wide array of nucleophiles. acs.orgresearchgate.net

This methodology offers a significant advantage as it allows for the direct coupling of amine libraries, mimicking classical amide bond formation and providing rapid access to a diverse range of 3-amino-3-aryloxetanes, which are valuable as benzamide (B126) bioisosteres. chimia.chbeilstein-journals.org The reaction demonstrates high functional group tolerance, making it suitable for late-stage functionalization in drug discovery programs. acs.org The general synthetic route to OSFs and their subsequent defluorosulfonylative coupling is depicted below. chimia.chresearchgate.net

Key Features of OSF Chemistry:

Mild Reaction Conditions: Thermal activation at 60 °C is sufficient to generate the reactive intermediate. acs.orgnih.gov

Broad Nucleophile Scope: Compatible with primary and secondary amines, anilines, NH-azoles, and other nucleophiles. acs.org

Divergent Synthesis: Enables the creation of diverse oxetane derivatives from a common precursor. nih.govacs.org

Formation of Novel Motifs: Provides access to oxetane-sulfoximine and -phosphonate derivatives, which lack carbonyl analogs. acs.orgnih.gov

| Precursor | Reagents and Conditions | Product Type | Reference |

| 3-Aryl-3-oxetanols | 1. Thiol alkylation 2. Oxidation 3. Elimination 4. Fluorination | 3-Aryl-oxetane-3-sulfonyl fluoride (B91410) (OSF) | chimia.ch |

| 3-Aryl-OSF | Amine nucleophile, 60 °C | 3-Amino-3-aryloxetane | acs.orgchimia.ch |

| 3-Aryl-OSF | Alcohol nucleophile, 60 °C | 3-Alkoxy-3-aryloxetane | chimia.ch |

| 3-Aryl-OSF | N-Heterocycle nucleophile, 60 °C | 3-(Heterocyclyl)-3-aryloxetane | researchgate.net |

Installation of the Chlorophenyl Moiety

The introduction of the chlorophenyl group can be achieved either by functionalizing a pre-existing oxetane ring or by incorporating the chlorophenyl-containing precursor during the ring-forming step.

Functionalization of Pre-formed Oxetane Scaffolds via Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling of Halogenated Oxetanes)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. wikipedia.orgmdpi.com This reaction is widely used to couple an organoboron species (like a boronic acid) with an organohalide. wikipedia.org In the context of oxetane synthesis, a halogenated oxetane can be coupled with a chlorophenylboronic acid to install the desired aryl group. For instance, 3-bromooxetane (B1285879) or 3-iodooxetane (B1340047) can serve as the electrophilic partner in a Suzuki coupling with (3-chlorophenyl)boronic acid.

The efficiency of the Suzuki-Miyaura reaction has been demonstrated for a variety of halogenated heterocycles, including aminopyrazoles, and the methodology is adaptable to oxetane substrates. nih.gov The reaction conditions are generally mild and tolerant of various functional groups, making this a versatile method for late-stage functionalization. mdpi.com Furthermore, this strategy can be extended to other cross-coupling reactions like Sonogashira and Buchwald-Hartwig couplings, starting from halogenated 2-methylideneoxetanes. beilstein-journals.org

Example Suzuki-Miyaura Coupling Reaction:

| Oxetane Substrate | Coupling Partner | Catalyst/Ligand System | Product | Reference |

| 3-Bromooxetane | (3-Chlorophenyl)boronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-(3-Chlorophenyl)oxetane | wikipedia.orgnih.gov |

| 3-Iodooxetane | (3-Chlorophenyl)boronic acid | PdCl₂(dppf), K₂CO₃ | 3-(3-Chlorophenyl)oxetane | wikipedia.orgnih.gov |

Integration of Chlorophenyl Precursors in Ring-Forming Cyclization Strategies

An alternative and often more direct approach involves incorporating the chlorophenyl group into one of the linear precursors before the cyclization step that forms the oxetane ring. acs.org The most common method for oxetane ring formation is the intramolecular Williamson etherification, which involves the cyclization of a 1,3-halohydrin or a related substrate with a leaving group at the 3-position. acs.orgthieme-connect.de

For the synthesis of 3-(3-Chlorophenyl)oxetane, a suitable precursor would be 2-(3-chlorophenyl)-1,3-propanediol. This diol can be selectively functionalized, for example, by converting the primary hydroxyl group into a good leaving group (e.g., a tosylate or mesylate), followed by base-mediated intramolecular cyclization to form the oxetane ring. acs.orgnih.gov

Other ring-forming strategies include:

Paternò-Büchi reaction: A [2+2] photocycloaddition between a carbonyl compound and an alkene. beilstein-journals.orgacs.orgmagtech.com.cn

Epoxide ring-opening/ring-closing: Reaction of an epoxide with a sulfoxonium ylide. acs.orgdigitellinc.com

Cyclization from epichlorohydrin (B41342) derivatives: Reaction with a 4-chlorophenyl Grignard reagent in the presence of a Lewis acid can form the oxetane ring. vulcanchem.com

Stereoselective Synthesis of Chiral Chlorophenyl Oxetanes and Analogues

The development of stereoselective methods to produce enantiomerically enriched chiral oxetanes is of high importance for medicinal chemistry. Several strategies have been developed to achieve this.

One approach involves the asymmetric synthesis of chiral 1,3-diols, which are key precursors for oxetane formation via stereospecific cyclization. uniba.it Chemoenzymatic methods, utilizing whole-cell biocatalysts for the regio- and stereoselective reduction of 1,3-aryldiketones, can produce optically active syn- or anti-1,3-diols with high diastereomeric and enantiomeric excess. uniba.it These chiral diols can then be cyclized to the corresponding chiral 2,4-disubstituted aryloxetanes. uniba.it

Another powerful technique is the asymmetric desymmetrization of prochiral oxetanes. Chiral Brønsted acid catalysts have been successfully employed for the intramolecular ring-opening of oxetanes by well-positioned nucleophiles, creating all-carbon quaternary stereocenters with excellent enantioselectivity. nsf.gov Similarly, engineered halohydrin dehalogenases (HHDHs) have been used for the biocatalytic kinetic resolution of chiral oxetanes and for the stereoselective ring-opening of oxetanes to access chiral 1,3-disubstituted alcohols. nih.gov

For the synthesis of chiral 2,3-trisubstituted oxetanes bearing all-carbon quaternary stereocenters, an iridium-catalyzed enantioselective C-C coupling of primary alcohols with isoprene (B109036) oxide has been developed. nih.gov The resulting chiral neopentyl glycols are then converted to oxetanes via a two-step sequence involving chemoselective tosylation and subsequent base-mediated cyclization. nih.gov

| Method | Key Feature | Stereocontrol | Product Type | Reference |

| Chemoenzymatic Reduction | Biocatalytic reduction of β-diketones | High ee and de | Chiral 2,4-disubstituted aryloxetanes | uniba.it |

| Asymmetric Desymmetrization | Chiral Brønsted acid catalysis | Excellent ee | Chiral tetrahydrothiophenes from oxetanes | nsf.gov |

| Biocatalytic Resolution | Engineered Halohydrin Dehalogenase | High ee (>99%) and E >200 | Enantiopure (R)- and (S)-oxetanes | nih.gov |

| Iridium-Catalyzed Coupling | anti-diastereo- and enantioselective C-C coupling | High dr and ee | 2,3-trisubstituted oxetanes with quaternary centers | nih.gov |

Process Development and Scale-Up Considerations for Chlorophenyl Oxetane Intermediates

The transition from laboratory-scale synthesis to industrial production of oxetane-containing intermediates requires robust and scalable synthetic routes. radtech.org Key considerations include cost-effectiveness, safety, and efficiency.

For instance, the kilogram-scale synthesis of an important oxetane intermediate for an IDO1 inhibitor was achieved through an intramolecular Williamson etherification. beilstein-journals.org This demonstrates the scalability of this fundamental ring-closing strategy. The synthesis of 3-oxetanone, a versatile building block, has also been scaled up, making it a readily available starting material for a wide range of 3-substituted oxetanes. acs.orgdigitellinc.com

Process optimization often involves:

Solvent-free or high-concentration reactions: To improve throughput and reduce waste, as demonstrated in the scale-up synthesis of the DOX monomer. radtech.org

One-pot procedures: Combining multiple synthetic steps without isolating intermediates to increase efficiency, such as the one-pot synthesis of cyclic ethers via an Appel reaction followed by Williamson etherification. acs.org

Catalyst optimization and recycling: Using immobilized catalysts or developing conditions for catalyst recycling to reduce costs in industrial manufacturing. vulcanchem.com

Continuous flow reactors: These can enhance heat transfer, improve safety, and reduce reaction times, particularly for exothermic cyclization steps. vulcanchem.com

The development of practical, scalable syntheses, such as the multi-gram synthesis of 2-substituted oxetanes from epoxides and the Corey–Chaykovsky reagent, is crucial for making these valuable motifs more accessible for large-scale applications. digitellinc.com

Mechanistic Investigations and Reactivity Studies of 3 3 Chlorophenyl Oxetane

Ring-Opening Reactions of Oxetanes

The significant ring strain of the oxetane (B1205548) ring, estimated at approximately 106 kJ/mol, is the primary driving force for its ring-opening reactions. researchgate.net While this is slightly less than that of an epoxide, it is substantially higher than that of a tetrahydrofuran (B95107) (THF) ring, making oxetanes susceptible to cleavage under various conditions. researchgate.net However, the activation energy required for the ring opening of oxetanes is generally higher than for oxiranes, meaning they are often more stable and may require activation by Lewis or Brønsted acids to react. researchgate.net The reactivity of 3-(3-Chlorophenyl)oxetane is governed by these principles, with the substituent playing a key role in the regioselectivity of the reactions.

Nucleophilic Ring Opening Reactions

Nucleophilic attack is a common mode of ring-opening for oxetanes, providing a pathway to highly functionalized linear compounds. rsc.org These reactions involve the cleavage of one of the C-O bonds by a nucleophile. The regioselectivity of this attack on an unsymmetrically substituted oxetane like 3-(3-Chlorophenyl)oxetane is a critical aspect of its reactivity. magtech.com.cn

For 3-substituted oxetanes such as 3-(3-Chlorophenyl)oxetane, nucleophilic attack can theoretically occur at either the C2 or C4 positions. The outcome is generally dictated by a combination of steric and electronic factors. magtech.com.cn In the absence of strong acid catalysis, nucleophilic attack predominantly occurs at the less sterically hindered carbon atoms (C2 and C4) of the oxetane ring. researchgate.netmagtech.com.cn This is characteristic of an SN2-type mechanism.

For 3-(3-Chlorophenyl)oxetane, the C2 and C4 positions are chemically equivalent in terms of substitution on the ring itself. Therefore, under neutral or basic conditions with a strong nucleophile, the reaction would lead to a single regioisomeric product, resulting from the cleavage of a C-O bond. The development of catalytic asymmetric nucleophilic opening of 3-substituted oxetanes allows for the desymmetrization of these prochiral molecules, yielding valuable chiral building blocks. rsc.orgutexas.edu

The pathway of oxetane ring cleavage is highly dependent on the nature of the nucleophile. magtech.com.cn

Strong Nucleophiles: Strong nucleophiles, such as organolithium reagents, Grignard reagents, and amines, typically attack the less substituted carbon of the oxetane ring in an SN2 fashion. magtech.com.cn This process does not require prior activation of the oxetane oxygen. The reaction is primarily under steric control, leading to the attack at the C2/C4 positions of 3-(3-Chlorophenyl)oxetane.

Weak Nucleophiles: Weak nucleophiles, such as water, alcohols, or halides, generally require acid catalysis to effect ring opening. researchgate.netmagtech.com.cn Protonation or coordination of a Lewis acid to the oxetane oxygen activates the ring, making the carbons more electrophilic. This activation can lead to a mechanism with more SN1 character. A partial positive charge develops on the carbon atoms, which is stabilized by the substituent. In the case of 3-aryl oxetanes, this can influence the regioselectivity, although attack at the less hindered site often still prevails. magtech.com.cn

| Nucleophile Type | Reaction Conditions | Predominant Mechanism | Regioselectivity on 3-Aryl Oxetanes |

| Strong (e.g., R-Li, RMgX, R₂NH) | Neutral / Basic | SN2 | Attack at the less sterically hindered C2/C4 positions |

| Weak (e.g., H₂O, ROH, X⁻) | Acidic (Brønsted or Lewis) | SN1-like / SN2 | Can be influenced by electronic effects, but often still favors the less hindered C2/C4 positions |

Electrophilic Ring-Enlargement Reactions of Oxetanes

Oxetanes can undergo ring-enlargement reactions in the presence of certain electrophiles. These reactions typically proceed through the formation of an oxonium ion intermediate, followed by rearrangement. For instance, the reaction of oxetanes with diazo compounds can lead to the formation of five-membered tetrahydrofuran rings. acs.org Another example involves the interaction with carbonyl compounds, which can lead to the formation of 1,3-dioxolanes. The specific pathways for 3-(3-Chlorophenyl)oxetane in such reactions would be influenced by the electronic nature of the chlorophenyl group, potentially affecting the stability of intermediates.

Radical Ring-Opening Coupling Reactions

The generation of radicals from the ring-opening of oxetanes is a less common but synthetically useful transformation. beilstein-journals.org These reactions can be initiated photochemically or by using radical initiators. Once the ring is opened to form a carbon-centered radical, it can participate in intermolecular coupling reactions. For 3-(3-Chlorophenyl)oxetane, a radical generated at the C2 or C4 position could be trapped by a radical acceptor, leading to the formation of a new carbon-carbon bond. The regioselectivity of the initial ring opening would again be a key factor. magtech.com.cn

Reductive Ring-Opening Reactions (e.g., Frustrated Lewis Pair Catalysis with Aryl Migration)

A particularly interesting reactivity mode for 3-aryl oxetanes is the reductive ring-opening catalyzed by frustrated Lewis pairs (FLPs), which can be accompanied by an unexpected aryl migration. acs.orgnih.gov This reaction has been demonstrated using B(C₆F₅)₃ as the Lewis acid component of the FLP in combination with a hydrosilane. acs.orgbohrium.com

The proposed mechanism begins with the activation of the oxetane oxygen by the highly Lewis acidic silylium (B1239981) cation, which is generated in situ from the borane (B79455) and hydrosilane. acs.org This is followed by hydride delivery from the boryl hydride anion to one of the α-carbons (C2/C4), causing the ring to open. For 3-aryl oxetanes, this process can be followed by a 1,2-aryl shift, where the aryl group migrates to the adjacent carbon. This migration is thought to proceed through a phenonium ion intermediate. acs.orgnih.gov This sequence ultimately leads to a double hydrosilylation product after a second reduction step. acs.org

The reaction of a generic 3-aryl oxetane under these conditions is depicted below:

| Substrate | Catalyst System | Silane (B1218182) | Product Type | Yield (%) |

| 3-Phenyl-oxetane | B(C₆F₅)₃ | HSiEt₃ | Aryl Migration Product | 95 |

| 3-(4-Methylphenyl)oxetane | B(C₆F₅)₃ | HSiEt₃ | Aryl Migration Product | 96 |

| 3-(4-Methoxyphenyl)oxetane | B(C₆F₅)₃ | HSiEt₃ | Aryl Migration Product | 95 |

| 3-(4-Chlorophenyl)oxetane | B(C₆F₅)₃ | HSiEt₃ | Aryl Migration Product | 93 |

Data adapted from a study on 3-aryl oxetanes, demonstrating the general applicability of the reaction to substituted systems like 3-(3-Chlorophenyl)oxetane. acs.org

This unique reactivity, driven by FLP catalysis, highlights the sophisticated transformations that can be achieved with substituted oxetanes like 3-(3-Chlorophenyl)oxetane, providing a powerful tool for complex molecule synthesis. acs.org

Lewis Acid-Catalyzed Ring Opening Processes

The four-membered ring of oxetanes, while less strained than that of epoxides, possesses sufficient ring-strain energy (approximately 106 kJ/mol) to undergo ring-opening reactions. However, 3-substituted oxetanes exhibit lower electrophilicity compared to their epoxide counterparts, often necessitating activation by a Lewis or Brønsted acid for cleavage to occur. nih.gov The regioselectivity of these reactions is governed by a combination of steric and electronic factors. magtech.com.cn

The generally accepted mechanism for the Lewis acid-catalyzed ring opening of an oxetane involves the initial coordination of the Lewis acid to the oxygen atom of the oxetane ring. This coordination enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. The subsequent nucleophilic attack can proceed via an SN1 or SN2-type mechanism, depending on the stability of the potential carbocation intermediate and the nature of the nucleophile. For 3-aryloxetanes, the benzylic position can stabilize a positive charge, potentially favoring an SN1-like pathway. This generally leads to the nucleophile attacking the more substituted carbon atom. magtech.com.cn

A variety of Lewis acids have been employed to catalyze the ring opening of oxetanes. For instance, a study on the regioselective ring opening of oxetanes with ethereal H2O2 found that while MgCl2, ZnCl2, and BF3·OEt2 were ineffective, other Lewis acids like Yb(OTf)3 and Sc(OTf)3 successfully catalyzed the reaction. nih.gov The choice of Lewis acid can significantly influence the reaction's efficiency and outcome.

A summary of Lewis acids used in oxetane ring-opening reactions is presented below:

| Lewis Acid | Outcome | Reference |

| Yb(OTf)3 | Catalyzed ring opening with H2O2 | nih.gov |

| Sc(OTf)3 | Catalyzed ring opening with H2O2 | nih.gov |

| BF3·OEt2 | Ineffective in some H2O2-mediated openings | nih.gov |

| In(OTf)3 | Efficiently catalyzes intramolecular cyclization via ring opening | rsc.org |

These findings underscore the necessity of acid catalysis for the activation of the oxetane ring towards nucleophilic attack, with the regiochemical outcome being a key consideration in synthetic applications.

Acid-Catalyzed Ring Opening and Ring Enlargement Reactions

In addition to intermolecular nucleophilic addition, acid-catalyzed activation of oxetanes can lead to intramolecular rearrangements and ring-enlargement reactions. magtech.com.cn These processes are often initiated by the same activation step as in the intermolecular reactions: protonation or coordination of a Lewis acid to the oxetane oxygen.

An interesting application of acid-catalyzed oxetane ring opening is the formation of larger heterocyclic systems. For example, an acid-catalyzed approach was utilized to form a substituted tetrahydropyran (B127337) (THP) skeleton from an oxetane precursor. rsc.org In this study, both Lewis and Brønsted acids were found to promote the desired regioselective ring opening. The choice of solvent played a crucial role in the reaction outcome. In the presence of a protic solvent like methanol, the formation of a methyl ether product was favored. However, switching to an aprotic solvent such as dichloromethane (B109758) led to the selective formation of the tetrahydropyran via intramolecular cyclization. rsc.org This highlights the delicate balance of reaction conditions that can be manipulated to favor ring enlargement over simple nucleophilic trapping.

The general mechanism for such a ring enlargement involves the formation of a transient carbocation or a species with significant cationic character at the benzylic carbon of the 3-(3-chlorophenyl)oxetane upon acid activation. If a suitable internal nucleophile is present in the molecule, it can attack this electrophilic center, leading to the formation of a larger ring.

Ring Expansion Reactions of Oxetanes

The inherent strain of the oxetane ring makes it a suitable candidate for ring expansion reactions, providing access to larger, often more complex, cyclic systems.

Ring Expansions with Diazo Compounds as Carbene Precursors

A well-established method for the ring expansion of aromatic systems is the Buchner ring expansion. wikipedia.org This reaction involves the formation of a carbene, typically from a diazo compound like ethyl diazoacetate, which then undergoes a cycloaddition with an aromatic ring to form a cyclopropane-fused intermediate (a norcaradiene). This intermediate is often in equilibrium with its valence tautomer, a seven-membered cycloheptatriene (B165957), with the equilibrium generally favoring the larger ring. researchgate.net

The mechanism of the Buchner ring expansion can be summarized in two main steps:

Carbene Formation: Ethyl diazoacetate, upon thermal or photochemical activation, or in the presence of a transition metal catalyst (commonly rhodium or copper), extrudes nitrogen gas to generate a carbene. wikipedia.org

Cyclopropanation and Ring Opening: The carbene then adds to a double bond of the aromatic ring, in this case, the chlorophenyl moiety of 3-(3-chlorophenyl)oxetane, to form a norcaradiene intermediate. This strained bicyclic system undergoes a thermally allowed 6-electron disrotatory electrocyclic ring opening to yield the more stable seven-membered cycloheptatriene ring. wikipedia.org

Dirhodium catalysts, in particular, have been shown to provide high yields and selectivity for single cyclopropane (B1198618) isomers in Buchner reactions. wikipedia.org The application of this methodology to 3-(3-chlorophenyl)oxetane would be expected to yield a cycloheptatriene derivative fused to the oxetane ring, a transformation that significantly increases molecular complexity. Rhodium-catalyzed reactions of diazo compounds are a versatile strategy for the construction of various carbocyclic and heterocyclic systems, including seven-membered rings. rsc.orgresearchgate.net

Metal-Catalyzed Intermolecular and Intramolecular Cycloadditions

Metal-catalyzed cycloaddition reactions represent a powerful tool for the construction of complex cyclic molecules. In the context of oxetanes, these reactions can be envisioned to proceed via activation of a part of the molecule to participate in a cycloaddition, leading to ring expansion.

A notable example is the palladium-catalyzed [6+4] cycloaddition of vinyl oxetanes with azadienes, which provides access to ten-membered heterocycles. researchgate.net Although this reaction was demonstrated with vinyl oxetanes, the principle of a metal-catalyzed cycloaddition leading to a significant ring expansion is highly relevant. In this process, a chiral palladium catalyst was used to achieve excellent yield and enantioselectivity. researchgate.net

While direct examples of metal-catalyzed intermolecular or intramolecular cycloadditions of 3-(3-chlorophenyl)oxetane leading to ring expansion are not extensively documented, the reactivity of analogous systems suggests potential pathways. For instance, if the chlorophenyl group were further functionalized with a suitable reactive partner, an intramolecular metal-catalyzed cycloaddition could be envisioned.

The following table summarizes a relevant example of a metal-catalyzed cycloaddition involving an oxetane derivative:

| Metal Catalyst | Reactants | Product | Reaction Type | Reference |

| Palladium-SIPHOX | Vinyl oxetane, Azadiene | Ten-membered heterocycle | [6+4] Cycloaddition | researchgate.net |

This example demonstrates the potential of metal catalysis to mediate complex cycloadditions involving the oxetane motif, leading to the formation of larger ring systems.

Functional Group Interconversions on the Chlorophenyl Moiety and Oxetane Ring

The ability to perform chemical modifications on different parts of the 3-(3-chlorophenyl)oxetane molecule without disrupting the core structure is crucial for its use as a building block in more complex syntheses.

Oxidation Reactions

The oxidative stability of the oxetane ring is a key feature that allows for selective functional group manipulations elsewhere in the molecule. acs.org Studies on the metabolic stability of oxetane-containing compounds have shown that the oxetane ring can enhance stability compared to other cyclic ethers. acs.org However, the "bridging" methylene (B1212753) carbons of the oxetane ring can be sites of oxidative metabolism, potentially leading to N-dealkylation in substituted amines. acs.org

Regarding the chlorophenyl moiety, the aromatic ring is generally resistant to oxidation under mild conditions, a property that is enhanced by the presence of the electron-withdrawing chloro substituent. However, under more forcing conditions using strong oxidizing agents such as potassium permanganate, the benzene (B151609) ring can undergo oxidative cleavage to yield carboxylic acids. libretexts.orglibretexts.org

Selective oxidation of substituents on the oxetane ring is also possible. For example, if a hydroxyl group were present at the 3-position of the oxetane ring (as in 3-oxetanol), it could be selectively oxidized to the corresponding ketone (oxetan-3-one) using reagents like m-chloroperoxybenzoic acid (m-CPBA). rsc.org This transformation is a key step in the synthesis of various 3-substituted oxetanes. rsc.org

The following table summarizes the general outcomes of oxidation on different parts of a molecule like 3-(3-chlorophenyl)oxetane:

| Reagent | Substrate Moiety | Typical Product | Reference |

| m-CPBA | 3-Hydroxyoxetane | Oxetan-3-one | rsc.org |

| Potassium Permanganate | Aromatic Ring (forcing conditions) | Carboxylic Acids (via ring cleavage) | libretexts.orglibretexts.org |

| Metabolic Enzymes | Oxetane Methylene Carbons | Hydroxylated products/N-dealkylation | acs.org |

Reduction Reactions

The reduction of 3-aryloxetanes, including derivatives like 3-(3-chlorophenyl)oxetane, can proceed via ring-opening pathways, often facilitated by Lewis acids. One notable method involves the use of a frustrated Lewis pair (FLP) consisting of tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and a hydrosilane. The reaction's outcome is highly dependent on the nature of the silane reducing agent.

A proposed mechanism suggests that the highly Lewis acidic silylium cation, generated in situ from the borane and the hydrosilane, activates the oxetane by coordinating to the oxygen atom. This activation facilitates the nucleophilic attack of the hydride from the corresponding boryl hydride anion, leading to the ring-opened product.

Interestingly, the choice of silane can lead to different product distributions. While some silanes yield the expected simple reduction product, others can promote a more complex rearrangement. For instance, the reaction of 3-aryloxetanes with certain hydrosilanes in the presence of B(C₆F₅)₃ can result in a double hydrosilylation process accompanied by aryl migration. This unexpected rearrangement is believed to proceed through a phenonium ion intermediate.

The table below summarizes the reductive opening of various 3-substituted oxetanes, illustrating the influence of the silane on the product formation.

| Entry | Oxetane Substituent (R) | Silane | Product(s) | Yield (%) |

| 1 | Phenyl | Et₃SiH | 1-phenylpropan-1-ol | 95 |

| 2 | 4-Methylphenyl | Et₃SiH | 1-(p-tolyl)propan-1-ol | 92 |

| 3 | 4-Fluorophenyl | Et₃SiH | 1-(4-fluorophenyl)propan-1-ol | 96 |

| 4 | Phenyl | PhSiH₃ | 1,2-diphenylpropane | 98 |

| 5 | 4-Methylphenyl | PhSiH₃ | 1-(p-tolyl)-2-phenylpropane | 95 |

This table is representative of the reactivity of 3-aryloxetanes in FLP-catalyzed reductions and is based on findings from related substrates.

Nucleophilic Substitution Reactions on the Oxetane Ring

The oxetane ring in 3-(3-chlorophenyl)oxetane is susceptible to nucleophilic attack, leading to ring-opening. The regioselectivity of this attack is governed by both steric and electronic factors. Generally, strong, unhindered nucleophiles will attack the less sterically hindered carbon of the oxetane ring (the C2 or C4 positions) in an Sₙ2-like fashion.

However, for less reactive nucleophiles, acid catalysis is often necessary to activate the oxetane ring. Protonation or coordination of a Lewis acid to the oxygen atom enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. Under acidic conditions, the reaction can proceed through a mechanism with more Sₙ1 character, where the nucleophile attacks the more substituted carbon atom that can better stabilize a partial positive charge. In the case of 3-(3-chlorophenyl)oxetane, this would favor attack at the C3 position, but due to the substitution pattern, the attack will still occur at the C2 or C4 positions, leading to a 1,3-disubstituted propane (B168953) derivative.

The regiochemical outcome can be influenced by the nature of the nucleophile and the reaction conditions. For example, the reaction of 3-substituted oxetanes with amines or thiols can lead to the corresponding amino alcohols or thioalcohols. The presence of the electron-withdrawing chloro-substituent on the phenyl ring in 3-(3-chlorophenyl)oxetane is expected to influence the electronic properties of the molecule but not significantly alter the general principles of nucleophilic ring-opening of 3-aryloxetanes.

Detailed studies on the nucleophilic substitution of various 3-substituted oxetanes have shown that a wide range of nucleophiles can be employed. The table below provides illustrative examples of nucleophilic ring-opening reactions on related 3-substituted oxetanes.

| Entry | Oxetane Substituent | Nucleophile | Product |

| 1 | Phenyl | Thiophenol | 3-phenyl-3-(phenylthio)propan-1-ol |

| 2 | Phenyl | Benzylamine | 3-(benzylamino)-3-phenylpropan-1-ol |

| 3 | 3-Methyl | Sodium azide | 1-azido-3-methylbutan-3-ol |

This table showcases the types of products that can be expected from the nucleophilic ring-opening of 3-substituted oxetanes, providing a basis for predicting the reactivity of 3-(3-chlorophenyl)oxetane.

Computational Chemistry and Theoretical Analysis of Chlorophenyl Oxetanes

Quantum Chemical Characterization of Oxetane (B1205548) Ring Strain and Conformational Preferences

The oxetane ring, a four-membered cyclic ether, possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral value of 109.5°. This inherent strain is a defining feature of its chemistry. Quantum chemical calculations on the parent, unsubstituted oxetane reveal endocyclic angles far from the ideal, resulting in a large ring strain of approximately 25.5 kcal/mol. beilstein-journals.org This value is comparable to that of an oxirane ring and substantially greater than that of a five-membered tetrahydrofuran (B95107) ring. beilstein-journals.org

| Structural Parameter | Unsubstituted Oxetane (Experimental/Calculated) | Predicted Characteristics for 3-(3-Chlorophenyl)oxetane |

|---|---|---|

| Ring Strain Energy | ~25.5 kcal/mol beilstein-journals.org | Similar, with minor deviations due to substituent effects |

| Puckering Angle | Small but non-zero (~8.7°) beilstein-journals.org | Increased puckering angle to minimize steric interactions utexas.eduacs.org |

| C-O Bond Length | ~1.46 Å acs.org | Largely unchanged |

| C-C Bond Length | ~1.53 Å acs.org | Largely unchanged |

| C-O-C Bond Angle | ~90.2° acs.org | Slightly distorted due to puckering |

Elucidation of Reaction Mechanisms and Transition States in Oxetane Chemistry

Computational chemistry provides powerful tools for mapping the entire energy landscape of a chemical reaction, allowing for the detailed elucidation of reaction mechanisms. For oxetanes, a primary reaction pathway is nucleophilic ring-opening, driven by the release of ring strain. Theoretical calculations, particularly using Density Functional Theory (DFT), can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. rsc.org

In the case of 3-(3-Chlorophenyl)oxetane, a nucleophile can attack either of the two methylene (B1212753) carbons (C2 or C4) of the oxetane ring. These two pathways are distinct and lead to different regioisomeric products. By computationally modeling both reaction coordinates, it is possible to locate the transition state for each pathway and calculate its associated activation energy (ΔG‡). rsc.orgmdpi.com The pathway with the lower activation energy represents the kinetically favored route, thus allowing for a theoretical prediction of the reaction's regioselectivity. rsc.org These calculations typically show the reaction proceeding via a backside SN2-like mechanism, characterized by a transition state where the nucleophile, the carbon atom, and the departing oxygen atom are nearly collinear. researchgate.net

| Reaction Pathway | Description | Computational Objective | Predicted Outcome |

|---|---|---|---|

| Pathway A: Attack at C2 | Nucleophile attacks the carbon atom adjacent to the oxygen and the substituted carbon. | Calculate the activation free energy (ΔG‡) for Transition State A (TS-A). | The pathway with the lower ΔG‡ is the kinetically preferred product. rsc.org |

| Pathway B: Attack at C4 | Nucleophile attacks the other carbon atom adjacent to the oxygen. | Calculate the activation free energy (ΔG‡) for Transition State B (TS-B). |

Analysis of Electronic and Steric Effects Influencing Regio- and Stereoselectivity in Oxetane Transformations

The outcome of chemical reactions involving substituted oxetanes is governed by a delicate balance of electronic and steric effects. nih.govresearchgate.net Computational analysis is crucial for disentangling these factors and explaining observed selectivity. For 3-(3-Chlorophenyl)oxetane, the substituent exerts significant influence over the reactivity of the ring.

Steric Effects: The 3-chlorophenyl group is sterically demanding. Its physical bulk hinders the approach of a nucleophile to the adjacent C2 and C4 positions. Computational models can quantify this steric hindrance, often by calculating steric descriptors or mapping the steric field around the molecule. This steric repulsion generally raises the energy of the transition states for nucleophilic attack at the ring carbons, but the effect may be more pronounced for one pathway over another, thus influencing the regioselectivity. nih.gov

Electronic Effects: The substituent also modifies the electronic properties of the oxetane ring. The chlorine atom is strongly electron-withdrawing through induction, which alters the partial positive charge on the carbons of the oxetane ring. The phenyl ring itself can participate in resonance effects. Computational methods can precisely calculate the charge distribution within the molecule (e.g., through Natural Bond Orbital analysis) and determine the energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov In acid-catalyzed ring-opening reactions, electronic effects are paramount in determining which C-O bond is more readily cleaved by stabilizing the resulting partial positive charge.

| Factor | Influence of the 3-(3-Chlorophenyl) Group | Predicted Impact on Regioselectivity |

|---|---|---|

| Steric Hindrance | The bulky aryl group physically blocks the C2 and C4 positions. | Favors nucleophilic attack at the less sterically encumbered carbon atom. nih.gov |

| Inductive Effect | The electronegative chlorine atom withdraws electron density from the entire molecule. | Modulates the electrophilicity of the C2 and C4 carbons. |

| Resonance Effect | The phenyl ring can donate or withdraw electron density via its π-system. | Can influence the stability of charged intermediates or transition states, particularly in acid-catalyzed mechanisms. |

Predictive Modeling of Reactivity Profiles for 3-(3-Chlorophenyl)oxetane Derivatives

Beyond analyzing a single molecule, computational chemistry enables the development of predictive models for entire classes of compounds. By studying a series of derivatives of 3-(3-Chlorophenyl)oxetane with varied substitution patterns on the phenyl ring, it is possible to build Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. nih.gov

This process involves calculating a range of molecular descriptors for each compound in the series. These descriptors are numerical representations of the molecule's steric, electronic, and structural features. nih.govnih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a mathematical equation that correlates these descriptors with an experimentally observed property, such as reaction rate or biological activity. For instance, studies have shown that the LUMO energy can be highly correlated with the rate of oxetane hydrolysis. researchgate.net A well-validated model can then be used to predict the reactivity of new, unsynthesized derivatives, guiding experimental efforts toward molecules with desired properties and saving significant time and resources.

| Descriptor Type | Examples of Calculated Descriptors | Property Predicted |

|---|---|---|

| Electronic | HOMO/LUMO energies, dipole moment, partial atomic charges, electrostatic potential maps. nih.govresearchgate.net | Susceptibility to nucleophilic/electrophilic attack, reaction rates. |

| Steric | Molecular volume, surface area, specific steric parameters (e.g., buried volume). nih.gov | Influence on reaction accessibility and selectivity. |

| Topological | Molecular connectivity indices, shape indices. | Physicochemical properties like solubility and boiling point. |

Applications of 3 3 Chlorophenyl Oxetane As a Building Block in Complex Molecular Synthesis

Strategic Use in the Construction of Advanced Organic Architectures

3-(3-Chlorophenyl)oxetane serves as a key starting material for the construction of advanced organic architectures. The strained four-membered ring of the oxetane (B1205548) moiety can be strategically opened or functionalized to introduce diverse structural elements. This reactivity allows for the synthesis of complex molecules that would be challenging to prepare using other methods. The presence of the 3-chlorophenyl group provides a handle for further modifications through various cross-coupling reactions, enabling the creation of a wide array of derivatives with distinct electronic and steric properties.

Design and Synthesis of Novel Heterocyclic Scaffolds Incorporating the Oxetane Motif

The reactivity of the oxetane ring in 3-(3-Chlorophenyl)oxetane facilitates the design and synthesis of novel heterocyclic scaffolds. Ring-opening reactions with various nucleophiles can lead to the formation of larger, more complex heterocyclic systems. nih.govnih.gov For example, reaction with amines can yield amino alcohols, which can then be cyclized to form piperidines, morpholines, or other nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in many biologically active compounds.

Furthermore, the oxetane moiety can be incorporated into fused or spirocyclic systems. mdpi.com The synthesis of such structures often involves intramolecular cyclization reactions, where the oxetane ring plays a crucial role in directing the stereochemical outcome of the reaction. acs.org The resulting complex polycyclic structures are of great interest in drug discovery as they can explore new regions of chemical space.

Generation of Functionalized Oxetane Derivatives for Diverse Applications

The functionalization of 3-(3-Chlorophenyl)oxetane allows for the generation of a diverse range of derivatives with tailored properties for various applications. These functionalizations can be carried out at either the oxetane ring or the chlorophenyl group.

The introduction of polar functional groups, such as amines and carboxylic acids, onto the oxetane scaffold is a key strategy for modulating the physicochemical properties of the resulting molecules. chemrxiv.orgresearchgate.net Oxetane-substituted amines can be synthesized through various methods, including the ring-opening of the oxetane with amines or the reduction of oxetane-containing amides. chemrxiv.org These amines can serve as important intermediates for the synthesis of a wide range of biologically active compounds.

Similarly, oxetane-3-carboxylic acids can be prepared from the corresponding alcohols or aldehydes. nih.govresearchgate.net The presence of the carboxylic acid group provides a handle for further derivatization, such as amide bond formation, to create libraries of compounds for biological screening. The synthesis of these functionalized oxetanes often requires mild reaction conditions to avoid the undesired ring-opening of the strained oxetane. researchgate.net

| Starting Material | Reagent/Condition | Product | Reference |

|---|---|---|---|

| 3-(3-Chlorophenyl)oxetan-3-ol | 1. MsCl, Et3N 2. NaN3 3. H2, Pd/C | 3-Amino-3-(3-chlorophenyl)oxetane | chemrxiv.org |

| 3-(3-Chlorophenyl)oxetane-3-carbaldehyde | KMnO4 | 3-(3-Chlorophenyl)oxetane-3-carboxylic acid | chemrxiv.org |

Spirocyclic systems containing an oxetane ring are of significant interest due to their unique three-dimensional structures. researchgate.netnih.gov The development of synthetic routes to these complex molecules is an active area of research. One common strategy involves the intramolecular cyclization of a precursor containing both an oxetane moiety and a reactive functional group. mdpi.com For instance, an alcohol tethered to the 3-position of the oxetane ring can undergo an intramolecular etherification to form a spirocyclic ether.

Ring-closing metathesis is another powerful tool for the construction of spirocyclic oxetanes. chemrxiv.org This reaction involves the use of a ruthenium catalyst to form a new ring by joining two alkene-containing side chains attached to the oxetane core. The resulting spirocyclic compounds can exhibit interesting biological activities and serve as valuable scaffolds for further chemical exploration.

| Method | Key Features | Reference |

|---|---|---|

| Intramolecular Williamson Etherification | Formation of a C-O bond to close the spirocyclic ring. | acs.org |

| Ring-Closing Metathesis | Formation of a C=C bond using a Grubbs catalyst. | chemrxiv.org |

| Iodocyclization | Formation of a C-C bond with the incorporation of an iodine atom. | chemrxiv.org |

The preparation of oxetane-containing analogues of known biologically active molecules is a common strategy in medicinal chemistry to improve their properties. utexas.edu By replacing a specific substructure with an oxetane ring, researchers can fine-tune the pharmacokinetic and pharmacodynamic profile of a compound. For example, the incorporation of an oxetane can enhance metabolic stability by blocking sites of metabolism. nih.gov

The synthesis of these analogues often involves the coupling of a pre-functionalized oxetane building block, such as 3-(3-Chlorophenyl)oxetane, with a core scaffold. This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship studies.

Contribution to Diversity-Oriented Synthesis and Chemical Space Exploration

3-(3-Chlorophenyl)oxetane and its derivatives are valuable tools for diversity-oriented synthesis (DOS), a strategy aimed at the rapid generation of structurally diverse and complex molecules. nih.gov The ability of the oxetane ring to undergo a variety of transformations allows for the creation of a wide range of molecular scaffolds from a single starting material. This approach is crucial for exploring new areas of chemical space and identifying novel bioactive compounds. mdpi.com

The use of oxetane building blocks in DOS libraries can lead to the discovery of compounds with unique biological activities. The three-dimensional nature of the oxetane ring can introduce novel structural features that are not accessible through traditional synthetic methods. As our understanding of the chemistry of oxetanes continues to grow, their role in diversity-oriented synthesis and chemical space exploration is expected to expand.

Emerging Research Directions and Future Outlook for 3 3 Chlorophenyl Oxetane Chemistry

Development of Novel Catalytic Systems for Site-Selective Oxetane (B1205548) Derivatization

The functionalization of the oxetane core, particularly at specific sites, is crucial for synthesizing new chemical entities with tailored properties. Recent research has focused on developing innovative catalytic systems to achieve this site-selectivity, moving beyond traditional synthetic methods.

A significant area of development is the C–H functionalization of oxetanes. This strategy allows for the direct modification of carbon-hydrogen bonds, offering a more atom-economical and efficient route to complex molecules. acs.orgnih.gov For instance, photoredox catalysis has emerged as a powerful tool. researchgate.net Nickel/aldehyde photocatalysis, optimized through high-throughput experimentation, enables the mild C–H arylation of oxetanes, avoiding the need for harsh reagents and dangerous UV light sources. rsc.org Similarly, visible-light-promoted photoredox methods can generate α-oxyalkyl radicals from the oxetane ring, which can then couple with various partners. researchgate.net

Transition-metal catalysis also plays a pivotal role. Ruthenium-catalyzed reactions have been developed for the meta-C–H alkylation of arenes using oxetanes as alkylating agents, proceeding through a regioselective ortho-cycloruthenation pathway. nih.gov This provides a powerful method for functionalizing the aryl substituent of compounds like 3-(3-chlorophenyl)oxetane.

Beyond C-H activation, regioselective ring-opening of unsymmetrically substituted oxetanes offers another pathway to functionalized products. magtech.com.cn Chiral Brønsted acids have been utilized to develop catalytic systems for the asymmetric ring-opening of 3-substituted oxetanes, providing access to highly functionalized chiral building blocks under mild conditions. rsc.org The regioselectivity of these ring-opening reactions is often governed by a balance of steric and electronic effects, where strong nucleophiles typically attack the less substituted carbon, while acid-catalyzed reactions with weaker nucleophiles favor the more substituted carbon. magtech.com.cn

Biocatalysis is also a promising frontier. Engineered halohydrin dehalogenases are being explored for the enantioselective formation and ring-opening of oxetanes, expanding the enzymatic toolbox for creating chiral oxetane derivatives. researchgate.net

| Catalytic System | Type of Derivatization | Key Features |

| Nickel/Aldehyde Photocatalysis | C–H Arylation | Utilizes a cheap and effective photoexcited hydrogen-atom transfer catalyst; mild conditions. rsc.org |

| Ruthenium Catalysis | meta-C–H Alkylation | Achieves regioselective functionalization of arene directing groups with oxetanes. nih.gov |

| Chiral Brønsted Acids | Asymmetric Ring-Opening | Provides enantioselective access to chiral building blocks from 3-substituted oxetanes. rsc.org |

| Photoredox Catalysis (e.g., Iridium-based) | α-Arylation / Deoxygenative Arylation | Generates α-oxyalkyl radicals for coupling reactions under visible light. researchgate.net |

| Engineered Halohydrin Dehalogenase | Enantioselective Formation & Ring-Opening | Biocatalytic approach for producing chiral oxetanes and γ-substituted alcohols. researchgate.net |

Exploration of Underexplored Substitution Patterns and Their Synthetic Accessibility

While 3,3-disubstituted oxetanes are common due to their enhanced stability, research is increasingly focused on accessing less conventional substitution patterns to explore new chemical space. nih.govbeilstein-journals.org The synthesis of di-, tri-, and tetrasubstituted oxetanes remains a challenge, driving the development of novel synthetic methodologies. nih.gov

One key strategy involves the functionalization of pre-existing oxetane building blocks . For instance, 3-iodooxetane (B1340047) can be converted into the highly unstable 3-oxetanyllithium using continuous flow technology. nih.gov This organometallic intermediate can then be trapped with various electrophiles to create a range of C3-functionalized oxetanes, a disconnection that was previously challenging to access directly. nih.gov Similarly, 2-substituted-2-phenyloxetanes can undergo regioselective ortho-lithiation on the phenyl group, opening pathways to further derivatization. researchgate.net

Metal-catalyzed cross-coupling reactions are also instrumental in accessing novel aryloxetanes. A nickel-mediated Suzuki coupling has been shown to be an efficient method for installing the oxetan-3-yl motif onto aromatic and heteroaromatic systems. nih.govacs.orgfigshare.com Radical addition methods, such as the Minisci reaction, have also been successfully employed to introduce oxetan-3-yl groups into heteroaromatic bases, which are prevalent in drug discovery. researchgate.net

New ring-forming strategies are also being explored. A rhodium-catalyzed O-H insertion followed by a C-C bond-forming cyclization provides access to a wide variety of oxetane 2,2-dicarboxylates, including those with functionalized 3- and 4-aryl or alkyl substituents. nih.gov This convergent strategy allows for the rapid generation of diversely substituted oxetanes. nih.gov Furthermore, photochemical methods, like the Paternò–Büchi reaction, represent a classic yet continuously evolving approach for [2+2] cycloadditions to form the oxetane ring. nih.govmagtech.com.cn

| Synthetic Method | Target Substitution Pattern | Description |

| Organolithium Chemistry (Flow) | C3-Functionalized Oxetanes | Generation of unstable 3-oxetanyllithium from 3-iodooxetane and subsequent reaction with electrophiles. nih.gov |

| Nickel-Mediated Suzuki Coupling | 3-Aryloxetanes | Couples oxetane building blocks with aryl boronic acids to form C-C bonds. nih.govacs.orgfigshare.com |

| Minisci Reaction | 3-(Heteroaryl)oxetanes | A radical-based method for adding oxetane groups to electron-deficient heteroaromatic rings. researchgate.net |

| Rhodium-Catalyzed O-H Insertion | Di-, Tri-, and Tetrasubstituted Oxetanes | A two-step sequence involving O-H insertion and cyclization to produce highly substituted oxetanes. nih.gov |

Strategies for Enhancing Chemical Stability and Predicting Reactivity under Diverse Conditions

The utility of oxetane-containing molecules is intrinsically linked to the stability of the four-membered ring. While often perceived as unstable due to ring strain, the reality is more nuanced and highly dependent on the substitution pattern. nih.gov A general observation is that 3,3-disubstituted oxetanes exhibit greater chemical and metabolic stability compared to other substitution patterns. nih.govacs.org This is attributed to steric hindrance, where the substituents block the trajectory of external nucleophiles that would otherwise attack the C–O σ* antibonding orbital, initiating ring-opening. nih.gov

However, stability is not guaranteed even with 3,3-disubstitution and can be compromised by the presence of internal nucleophiles or certain reaction conditions. nih.govchemrxiv.org Research has shown that the oxetane ring in many 3,3-disubstituted systems is tolerant to a wide range of standard synthetic transformations, including oxidations, reductions, acylations, and some C-C bond-forming reactions. chemrxiv.org Conversely, the ring is particularly susceptible to opening under strongly acidic conditions. nih.govchemrxiv.org

Strategies to enhance stability often involve modulating the steric and electronic environment of the ring. For example, incorporating gem-dimethyl groups at the 4-position of the oxetane has been shown to improve metabolic stability. acs.org

Predicting reactivity is a key challenge. Computational studies are increasingly used to understand the factors governing oxetane stability and to predict their behavior under various conditions. acs.org These studies can model the stability of reactive intermediates, such as oxetane carbocations, which can form during reactions. imperial.ac.uk Experimentally, systematic studies are being conducted to map the tolerance of the oxetane core to a broad spectrum of reagents and conditions, creating a reactivity profile that can guide synthetic planning. chemrxiv.org For example, oxetane ethers have demonstrated excellent chemical stability across a range of acidic, basic, and nucleophilic conditions, showing improved stability compared to analogous esters under basic and reducing conditions. rsc.org

| Factor Influencing Stability | Observation | Rationale/Example |

| Substitution Pattern | 3,3-disubstitution generally enhances stability. nih.govacs.org | Steric shielding of the ether oxygen and adjacent carbons prevents nucleophilic attack. nih.gov |

| Reaction Conditions | Susceptible to ring-opening under strong acid catalysis. nih.govchemrxiv.org | Protonation of the oxygen atom activates the ring for nucleophilic attack. |

| Metabolic Stability | Can be more stable than other cyclic ethers like THF. acs.org | The substitution pattern is critical; 3-monosubstituted oxetanes are often more stable than 2-monosubstituted ones. acs.org |

| Electronic Effects | Electron-donating groups at C2 can decrease stability. nih.gov | Stabilization of a potential carbocation intermediate facilitates ring-opening. |

Integration of Oxetane Synthesis into High-Throughput and Automated Platforms

To accelerate the discovery and development of new oxetane-containing compounds, the integration of synthesis into high-throughput and automated platforms is becoming essential. These technologies enable the rapid screening of reaction conditions and the efficient production of compound libraries for biological evaluation. rsc.orgresearchgate.net

High-Throughput Experimentation (HTE) has been successfully used to optimize reaction conditions for oxetane synthesis. For example, HTE was employed to rapidly screen variables in the C–H arylation of oxetanes, leading to the development of optimized catalytic systems in a much shorter timeframe than traditional methods. rsc.org

Flow chemistry , utilizing microreactor systems, offers significant advantages for the synthesis of oxetanes, particularly for reactions involving unstable intermediates. researchgate.netillinois.edu The precise control over parameters like residence time and temperature allows for the generation and immediate trapping of highly reactive species, such as 2-phenyloxetan-2-yl lithium, at higher temperatures than are feasible in batch processes. researchgate.netresearchgate.net This enables the synthesis of 2,2-disubstituted oxetanes in moderate to good yields and improves the safety and scalability of these transformations. researchgate.net

Fully automated synthesis platforms are also being developed to streamline the entire synthetic workflow. merckmillipore.com These systems often use pre-filled reagent cartridges for specific chemical transformations, such as reductive aminations or Suzuki couplings. merckmillipore.comyoutube.com A user can simply add a starting material, select the appropriate cartridge, and the synthesizer automatically performs the reaction, purification, and isolation of the final product. merckmillipore.com This "plug-and-play" approach makes complex synthesis accessible to a broader range of researchers and significantly increases productivity, allowing for the rapid generation of libraries of oxetane derivatives for screening. researchgate.netyoutube.com

| Technology | Application in Oxetane Chemistry | Key Advantages |

| High-Throughput Experimentation (HTE) | Rapid optimization of catalytic reactions (e.g., C–H arylation). rsc.org | Accelerates reaction development; allows for screening of a large number of variables. |

| Flow Chemistry (Microreactors) | Synthesis involving unstable intermediates (e.g., organolithiums). nih.govresearchgate.net | Precise control of reaction parameters; enhanced safety and scalability; enables reactions not feasible in batch. researchgate.netresearchgate.net |

| Automated Synthesis Platforms | Library synthesis; routine transformations. researchgate.netmerckmillipore.com | Reduces manual labor and human error; increases reproducibility and throughput; accessible via pre-filled cartridges. youtube.com |

Q & A

Q. How can researchers design a synthetic route for 3-(3-Chlorophenyl)oxetane while optimizing reaction conditions for yield and purity?

To synthesize 3-(3-Chlorophenyl)oxetane, one approach involves cyclization of precursors like 3-(hydroxymethyl)oxetane derivatives. A validated method uses diethyl carbonate in excess (50%) with catalytic potassium hydroxide in ethanol under reflux, achieving ~90% yield after distillation . Optimization should focus on solvent choice (polar aprotic solvents enhance cyclization), temperature control (80–120°C for efficient ring closure), and purification via fractional distillation or column chromatography. Monitoring reaction progress via TLC or HPLC ensures intermediate stability.

Q. What analytical techniques are critical for confirming the structural integrity of 3-(3-Chlorophenyl)oxetane?

Key techniques include:

- NMR spectroscopy : H and C NMR to verify the oxetane ring (δ ~4.5–5.5 ppm for ring protons) and chlorophenyl substituents (aromatic protons at δ ~7.0–7.5 ppm) .

- X-ray crystallography : To resolve stereochemistry and confirm non-chirality due to 3-substitution symmetry .

- Mass spectrometry (HRMS) : For molecular ion confirmation (CHClO) and isotopic pattern matching .

Q. How can the physicochemical properties of 3-(3-Chlorophenyl)oxetane be experimentally determined?

- LogP (lipophilicity) : Use reverse-phase HPLC with a calibrated octanol-water partitioning system.

- Aqueous solubility : Shake-flask method with UV-Vis quantification.

- Thermal stability : Differential scanning calorimetry (DSC) to detect decomposition temperatures (>200°C typical for oxetanes) .

- pKa : Potentiometric titration to assess acidity/basicity of the oxetane oxygen (pKa ~-2 to 0 for similar oxetanes) .

Q. What strategies mitigate instability of 3-(3-Chlorophenyl)oxetane under acidic or oxidative conditions?

- Protective group strategies : Use tert-butyldimethylsilyl (TBS) groups to shield the oxetane oxygen during downstream reactions.

- Storage : Under inert gas (argon) at -20°C to prevent ring-opening hydrolysis.

- Buffered conditions : Maintain pH >7 in aqueous reactions to avoid acid-catalyzed degradation .

Advanced Research Questions

Q. How does the 3-chlorophenyl substituent influence the reactivity of oxetane in ring-opening polymerization (ROP)?

The electron-withdrawing chlorine group increases the oxetane’s electrophilicity, accelerating ROP with nucleophilic initiators (e.g., BF-OEt). Kinetic studies via H NMR or in-situ FTIR reveal faster propagation rates compared to unsubstituted oxetanes. Computational modeling (DFT) can map transition states to rationalize substituent effects on activation energy .

Q. What methodologies elucidate the structure-activity relationship (SAR) of 3-(3-Chlorophenyl)oxetane in drug discovery?

- Bioisostere replacement : Compare pharmacokinetic profiles (e.g., metabolic stability in liver microsomes) against analogs like 3-(4-bromophenyl)oxetane.

- Crystallographic studies : Resolve protein-ligand complexes (e.g., with kinases) to identify halogen bonding interactions from the chlorine substituent .

- Free-energy perturbation (FEP) : Simulate binding affinity changes upon substitution to guide rational design .

Q. How can computational chemistry predict the metabolic pathways of 3-(3-Chlorophenyl)oxetane?

Q. What experimental protocols assess the environmental fate of 3-(3-Chlorophenyl)oxetane in soil and water systems?

- Persistence testing : OECD 301B biodegradation assay under aerobic conditions.

- Soil mobility : Column chromatography with soil samples to measure adsorption coefficients (K) .

- Ecotoxicity : Algal growth inhibition tests (OECD 201) to determine EC values .

Q. How can researchers resolve contradictions in reported toxicity data for chlorinated oxetanes?

- In vitro assays : Compare cytotoxicity (e.g., MTT assay) across cell lines (HEK293 vs. HepG2) to identify tissue-specific effects.

- Mechanistic studies : Use ROS probes (e.g., DCFH-DA) to assess oxidative stress contributions .

- Dose-response modeling : Apply Hill equation fits to reconcile discrepancies in LD values .

Q. What catalytic systems enable enantioselective functionalization of 3-(3-Chlorophenyl)oxetane?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.